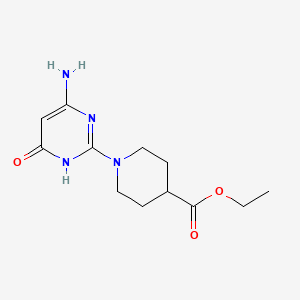![molecular formula C20H22N4O9 B1437758 15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] CAS No. 81238-57-5](/img/structure/B1437758.png)
15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol]
Vue d'ensemble
Description
15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] is a chemical compound with the molecular formula C20H22N4O9 and a molecular weight of 462.42 . It is also known as 5-(2,4-Dinitrophenylazo)-2-hydroxy-1,3-xylylene-15-crown 4-Ether .
Molecular Structure Analysis
The molecular structure of 15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] contains a total of 57 bonds, including 35 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 8 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ketone, and 2 nitro groups .Physical And Chemical Properties Analysis
15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] is a solid at 20 degrees Celsius . It has a molecular weight of 462.42 and a molecular formula of C20H22N4O9 .Applications De Recherche Scientifique
1. Chromogenic Crown Ether Reagents for Spectrophotometric Determinations
15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] and similar crown ethers have been used in the synthesis of chromogenic reagents suitable for the spectrophotometric determination of sodium and potassium. These reagents have demonstrated efficacy in determining sodium in human blood serum, with notable molar absorptivity (Nakamura, Nishida, Takagi, & Ueno, 1982).
2. Complexation with Alkali and Alkaline Earth Metal Ions
Research indicates that 15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol], known as CDPA, exhibits complexation behavior with various alkali and alkaline earth metal ions. This complexation has been explored for sensitive colorimetric assay methods, such as for the detection of lithium in pharmaceutical preparations (Nakashima, Nakatsuji, Akiyama, Kaneda, & Misumi, 1986).
3. Enantiomer Selectivity in Complexation with Chiral Amines
Optically active azophenolic crown ethers containing 15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] have been studied for their enantiomer selectivity in complexation with chiral amines. These studies are significant in understanding the thermodynamic parameters and potential applications in chiral discrimination and separation (Ogasahara, Hirose, Tobe, & Naemura, 1997).
4. Phase Transfer Catalysts in Chemical Synthesis
Crown ethers, including 15-Crown-4 variants, have been utilized as phase transfer catalysts in the synthesis of chemical compounds, such as N-Acetylglucosamine β-Aryl Glycosides. Their role in facilitating these reactions highlights their importance in organic synthesis and pharmaceutical research (Chupakhina, Kur’yanov, Chirva, Grigorash, Kotlyar, & Kamalov, 2004).
5. Synthesis and Characterization of Novel Ag(I)-15C5 Complexes
Research has focused on the synthesis and characterization of novel silver complexes involving 15-Crown-4. These studies contribute to our understanding of the coordination power of crown ethers towards specific ions, which is vital for applications in materials science and coordination chemistry (Chitlangia & Ranjan, 2020).
6. Lithium Isotope Separation
15-Crown-4 ethers have been synthesized for applications in lithium isotope separation. The ability to control the diameter and shape of these resins has implications for their use in nuclear science and technology, particularly in isotope fractionation processes (Otake, Suzuki, Kim, Nomura, & Fujii, 2006).
7. Study of Complexation with Metal Ions
The complexation behavior of phenylaza-15-crown-5 and its derivatives with various metal ions has been investigated, offering insights into their potential use in analytical chemistry and environmental monitoring (Zolgharnein, Shahmoradi, Zamani, & Amani, 2007).
Propriétés
IUPAC Name |
16-[(2,4-dinitrophenyl)diazenyl]-3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(17),14(18),15-trien-18-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O9/c25-20-14-9-16(21-22-18-2-1-17(23(26)27)11-19(18)24(28)29)10-15(20)13-33-8-6-31-4-3-30-5-7-32-12-14/h1-2,9-11,25H,3-8,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJVZRJZTRYCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCC2=C(C(=CC(=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])COCCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511873 | |
| Record name | 16-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(17),14-dien-18-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] | |
CAS RN |
81238-57-5 | |
| Record name | 16-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(17),14-dien-18-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B1437677.png)
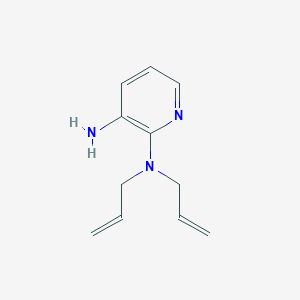
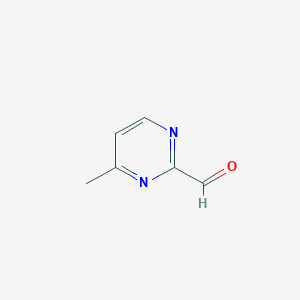
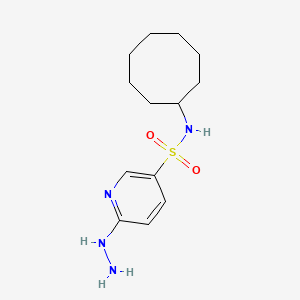
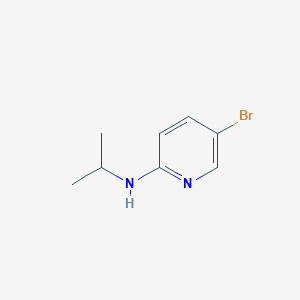
![[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1437687.png)
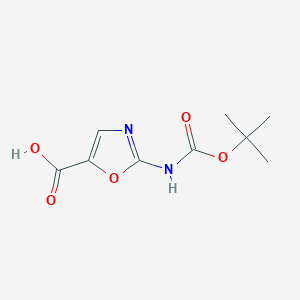
![2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1437690.png)
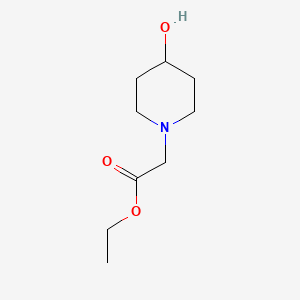
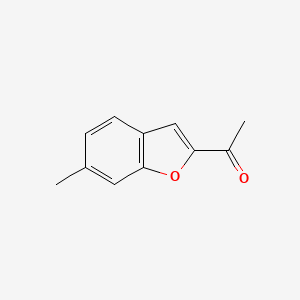
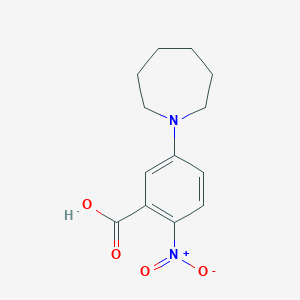
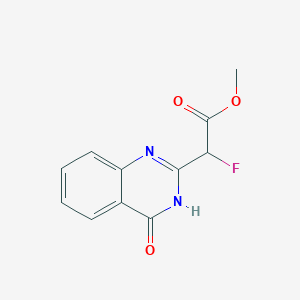
![7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1437696.png)
